2-Deuteriooxypropane
Overview
Description
Propan-2-(2H)ol, also known as deuterated isopropanol, is a deuterium-labeled compound with the molecular formula C3H7DO. It is a colorless, flammable liquid with a pungent alcoholic odor. This compound is a deuterated form of isopropanol, where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. Deuterated compounds are often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to their unique properties.
Mechanism of Action
Target of Action
Propan-2-(2H)ol, also known as isopropanol, primarily targets microorganisms such as bacteria and viruses . It is commonly used as a disinfectant and antiseptic agent . It has been found to be effective against a variety of microorganisms, including Herpes simplex virus and Candida albicans .
Mode of Action
Propan-2-(2H)ol interacts with the proteins and lipids in the cell membrane of microorganisms . This interaction disrupts the cell membrane, leading to increased permeability and eventual cell lysis . The compound’s bactericidal activity is influenced by its concentration, with higher concentrations (around 70%) being more effective .
Biochemical Pathways
The primary biochemical pathway affected by Propan-2-(2H)ol is the integrity of the cell membrane . By disrupting the cell membrane, Propan-2-(2H)ol impairs the normal functioning of the cell, preventing the microorganism from proliferating or surviving .
Pharmacokinetics
It is known that propan-2-(2h)ol can be absorbed through the skin and mucous membranes .
Result of Action
The result of Propan-2-(2H)ol’s action is the death of the targeted microorganisms . By disrupting the cell membrane, Propan-2-(2H)ol causes the cells to lyse, effectively killing the microorganism and preventing further proliferation .
Biochemical Analysis
Biochemical Properties
Propan-2-(2H)ol has been found to have bactericidal activity at 70% and is effective against C. albicans at 50% in 5 minutes . It has been observed that low-level propan-2-(2H)ol exposure (1–6%) can increase biofilm formation in S. aureus, and 2.5% propan-2-(2H)ol can increase surface attachment in L. monocytogenes .
Cellular Effects
Propan-2-(2H)ol has been found to have significant effects on various types of cells. For instance, it has been observed that exposure of E. coli to sublethal concentrations of Propan-2-(2H)ol can significantly decrease the susceptibility to Propan-2-(2H)ol .
Molecular Mechanism
It is known that it has bactericidal activity and can increase biofilm formation in certain bacteria .
Temporal Effects in Laboratory Settings
The effects of Propan-2-(2H)ol over time in laboratory settings are not well documented. It has been observed that Propan-2-(2H)ol between 40 and 95% can significantly increase biofilm formation in S. aureus .
Metabolic Pathways
It has been observed that Propan-2-(2H)ol can affect the biofilm formation in certain bacteria, suggesting that it may interact with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-(2H)ol can be synthesized through several methods:
Catalytic Reduction of Deuterated Acetone: Deuterated acetone (acetone-d6) can be reduced using a catalyst such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to produce propan-2-(2H)ol.
Grignard Reaction: Another method involves the reaction of deuterated methyl magnesium bromide (CD3MgBr) with formaldehyde, followed by hydrolysis to yield propan-2-(2H)ol.
Hydration of Deuterated Propene: Deuterated propene (propene-d6) can be hydrated in the presence of an acid catalyst, such as sulfuric acid, to produce propan-2-(2H)ol.
Industrial Production Methods
Industrial production of propan-2-(2H)ol typically involves the catalytic reduction of deuterated acetone due to its efficiency and scalability. The process is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-(2H)ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to deuterated acetone (acetone-d6) using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: It can be reduced to deuterated propane (propane-d8) using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form deuterated isopropyl derivatives.
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products
Oxidation: Deuterated acetone (acetone-d6)
Reduction: Deuterated propane (propane-d8)
Substitution: Deuterated isopropyl chloride (isopropyl chloride-d7)
Scientific Research Applications
Propan-2-(2H)ol has a wide range of applications in scientific research:
NMR Spectroscopy: Due to the presence of deuterium, propan-2-(2H)ol is used as a solvent and reference standard in NMR spectroscopy to study molecular structures and dynamics.
Isotope Labeling: It is used in isotope labeling studies to trace the pathways of chemical reactions and metabolic processes.
Pharmaceutical Research: It is used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.
Chemical Synthesis: It is used as a reagent in various organic synthesis reactions to introduce deuterium into target molecules.
Comparison with Similar Compounds
Propan-2-(2H)ol is compared with other similar compounds such as:
Propan-2-ol (Isopropanol): The non-deuterated form, commonly used as a solvent and disinfectant.
Propan-1-ol: A primary alcohol with different chemical properties and reactivity.
Ethanol: A widely used alcohol with different physical and chemical properties.
Uniqueness
The uniqueness of propan-2-(2H)ol lies in the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and NMR spectral characteristics. This makes it valuable in scientific research for studying reaction mechanisms and molecular structures.
Properties
IUPAC Name |
2-deuteriooxypropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZMGEQAYNKOFK-QYKNYGDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192865 | |
Record name | Propan-2-(2H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3979-51-9 | |
Record name | 2-Propanol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3979-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propan-2-(2H)ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003979519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-(2H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propan-2-[2H]ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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